molecular formula C13H17N3O B1489124 (E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 1840763-62-3

(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B1489124
CAS No.: 1840763-62-3
M. Wt: 231.29 g/mol
InChI Key: ABSNMGRTUWGPMH-AATRIKPKSA-N
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Description

(E)-1-(3-Aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a high-purity chemical intermediate designed for research and development applications in medicinal chemistry. This compound features a chiral 3-aminopiperidine scaffold, a privileged structure in drug discovery known to contribute to potent biological activity and selectivity in enzyme inhibition . The presence of the pyridin-3-yl group, a common bioisostere for benzene rings, can enhance solubility and provide additional hydrogen bonding capabilities, which are favorable for optimizing pharmacokinetic properties and target binding affinity . The aminopiperidine moiety is a key pharmacophore found in several therapeutically active agents. For instance, it is a critical component in validated dipeptidyl peptidase 4 (DPP-4) inhibitors, demonstrating its relevance in research for metabolic diseases like type 2 diabetes . Furthermore, this structural motif is frequently exploited in the design of inhibitors for various kinases and other enzymatic targets involved in cancer and inflammatory conditions . The prop-2-en-1-one (chalcone) linker connecting the two heterocyclic systems offers a planar, rigid conformation and can serve as a versatile synthetic handle for further structural elaboration into more complex derivatives. Researchers can utilize this compound as a core building block for constructing focused libraries or as a key intermediate in the synthesis of potential therapeutic agents targeting a range of diseases. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-1-(3-aminopiperidin-1-yl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-12-4-2-8-16(10-12)13(17)6-5-11-3-1-7-15-9-11/h1,3,5-7,9,12H,2,4,8,10,14H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSNMGRTUWGPMH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one, also known as a piperidine derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring and a pyridine moiety, which may contribute to its pharmacological properties.

The molecular formula of this compound is C13H17N3O, with a molecular weight of 231.29 g/mol. The compound's structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Purity≥95%

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in the context of cancer treatment and immune modulation.

Antitumor Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells. For example, it has been tested against several human tumor cell lines, demonstrating significant cytotoxic effects. A notable study found that compounds structurally related to this compound exhibited potent antitumor activities comparable to established chemotherapeutics like etoposide .

The proposed mechanism of action involves the modulation of key signaling pathways associated with cell growth and survival. Specifically, it may act on the T-cell receptor (TCR) pathway, enhancing T-cell activation and proliferation through interactions with various co-stimulatory receptors . This immunomodulatory effect could be beneficial in cancer therapies where enhancing the immune response is critical.

Case Studies

Case Study 1: Antitumor Efficacy
In a preclinical study, this compound was administered to mice bearing xenograft tumors. The results indicated a marked reduction in tumor volume compared to control groups, suggesting its potential as an effective anticancer agent .

Case Study 2: Immune Response Modulation
Another investigation focused on the compound's ability to modulate immune responses. In vitro assays demonstrated that treatment with this compound led to increased production of cytokines such as IL-2 and IFN-gamma from activated T-cells, indicating its role as an immune enhancer .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications in the piperidine or pyridine rings have been shown to influence potency and selectivity against various cancer cell lines. For instance, substituents on the pyridine ring can enhance binding affinity to target proteins involved in cancer progression .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares its α,β-unsaturated ketone backbone with other chalcones but differs in substituent groups:

  • (E)-1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one (PFK15): Replacement of β-pyridine with quinoline improves selectivity and potency against PFKFB3 .
  • (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: The dimethylamino group at the α-position enhances synthetic utility as a synthon but lacks the piperidine ring’s conformational rigidity .
  • (E)-3-(3-Nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (4f) : A nitro-substituted aryl group at the β-position increases electrophilicity, enhancing anticancer activity in vitro .

Table 1: Structural and Functional Comparison

Compound Name α-Substituent β-Substituent Key Properties/Applications
Target Compound 3-Aminopiperidin-1-yl Pyridin-3-yl Enhanced solubility, enzyme inhibition (hypothesized)
3PO Pyridin-4-yl Pyridin-3-yl PFKFB3 inhibition, anti-tumor
PFK15 Pyridin-4-yl Quinolin-2-yl Higher selectivity, glycolysis suppression
(E)-3-(Dimethylamino)-1-(pyridin-3-yl)propenone Dimethylamino Pyridin-3-yl Intermediate in drug synthesis (e.g., Imatinib)
4f 3-Nitrophenyl Pyridin-3-yl Cytotoxicity in cancer cells

Electronic and Steric Effects

In contrast, PFK15’s quinoline group enhances π-π stacking with hydrophobic enzyme pockets , while 3PO’s dual pyridine system suffers from poor solubility due to planar aromaticity .

Enzyme Inhibition

  • 3PO and PFK15: Both inhibit PFKFB3, a key glycolytic enzyme. PFK15 shows 10-fold higher selectivity than 3PO due to quinoline’s bulkier structure .

Anticancer Activity

  • 4f : Exhibits IC₅₀ values in the micromolar range against breast cancer cells (MCF-7), attributed to the electron-withdrawing nitro group enhancing electrophilic reactivity .
  • PFK158 (trifluoromethyl derivative of PFK15) : Advanced to clinical trials due to superior pharmacokinetics and in vivo efficacy .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The 3-aminopiperidine group likely improves aqueous solubility compared to 3PO’s dual pyridine system, which requires structural modifications (e.g., PFK15’s quinoline) for optimization .
  • Synthetic Accessibility: The target compound’s piperidine ring may complicate synthesis compared to simpler analogues like (E)-3-(dimethylamino)-1-(pyridin-3-yl)propenone, which is prepared in high yield (88%) via condensation .

Preparation Methods

Synthetic Route Overview

The preparation generally involves:

  • Synthesis or procurement of 3-aminopiperidine or its protected derivatives.
  • Formation of the enone moiety bearing the pyridin-3-yl substituent.
  • Coupling of the 3-aminopiperidine unit to the enone.
  • Optional resolution of chiral centers to obtain enantiomerically pure products.

Preparation of 3-Aminopiperidine Intermediates

A key step is the preparation of enantiomerically pure 3-aminopiperidine, which is often obtained via:

  • Hydrogenation of 3-aminopyridine to yield racemic 3-aminopiperidine.
  • Conversion of racemic 3-aminopiperidine to the corresponding phthalimide derivative using phthalic anhydride.
  • Chiral resolution of the racemic phthalimide by selective precipitation with tartaric acid salts (D- or L-tartaric acid), allowing isolation of either (R)- or (S)-enantiomers with high optical purity.
  • Removal of the phthalimide protecting group by hydrazine in ethanol or similar methods to regenerate the free amine for further reactions.

This approach is well-documented in patents focusing on chiral 8-(3-aminopiperidin-1-yl)-xanthines (which share the 3-aminopiperidine motif), demonstrating scalability and high purity suitable for industrial pharmaceutical applications.

Construction of the Enone with Pyridin-3-yl Substituent

The prop-2-en-1-one (enone) system bearing the pyridin-3-yl group is typically prepared through:

  • Functionalization of pyridine derivatives to introduce the α,β-unsaturated ketone moiety.
  • Use of acylation reactions or condensation reactions (e.g., Claisen–Schmidt type) to form the conjugated enone.

Specific details on direct synthesis of (E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one are less common, but related enone systems have been synthesized via coupling of azidoacryloyl derivatives with piperazine or piperidine rings, followed by deprotection steps.

Coupling Strategies

The coupling of the 3-aminopiperidine with the pyridinyl enone is generally performed under conditions favoring nucleophilic substitution or amidation:

  • Use of suitable solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or tetrahydrofuran (THF).
  • Reaction temperatures ranging from 20°C to 160°C, with a preference for 8–140°C for optimal yields and purity.
  • The presence of protecting groups (e.g., phthalimide) on the amine to control reactivity and facilitate purification.
  • Subsequent deprotection to yield the free amine linked to the enone.

This methodology is supported by patent literature describing the preparation of related 8-(3-aminopiperidin-1-yl) derivatives, emphasizing the importance of solvent choice and temperature control to maximize yield and optical purity.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield/Remarks
Hydrogenation of 3-aminopyridine Catalytic hydrogenation (e.g., Pd/C) Ambient to mild Not specified Racemic 3-aminopiperidine obtained
Phthalimide formation Phthalic anhydride Reflux Suitable organic solvent Racemic phthalimide derivative formed
Chiral resolution D- or L-tartaric acid in ethanol 50 (solution), 90 (reaction) Absolute ethanol Selective precipitation of enantiomer
Coupling with enone precursor Reaction with xanthine precursor or enone 20–160 (preferably 8–140) NMP, DMF, THF, DMSO High chemical and optical purity
Deprotection Hydrazine in ethanol or TFA/DCM mixture Ambient to reflux Ethanol, DCM Removal of phthalyl or Boc protecting groups

Research Findings and Industrial Relevance

  • The chiral resolution method using tartaric acid salts is favored for industrial-scale synthesis due to its simplicity, cost-effectiveness, and ability to yield high optical purity without complex chromatographic separation.
  • Use of phthalimide as a protecting group is advantageous over tert-butoxycarbonyl (Boc) groups in some cases, as it minimizes difficult-to-remove impurities and reduces technical complexity in large-scale production.
  • Solvent choice critically affects reaction efficiency; NMP is preferred for coupling steps due to its high boiling point and ability to dissolve both reactants and intermediates effectively.
  • Deprotection steps must be carefully controlled to avoid degradation of the sensitive enone moiety.

Q & A

Q. Basic Characterization

  • 1H/13C NMR : The pyridine proton (δ ~8.5–9.0 ppm) and aminopiperidine NH2 (δ ~1.5–2.5 ppm) show distinct shifts. Coupling constants (J = 15–16 Hz for trans C=C) confirm the (E)-configuration .
  • IR spectroscopy : Stretching frequencies for C=O (~1680 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) validate enone formation .
  • Mass spectrometry : High-resolution ESI-MS can differentiate isotopic patterns for Cl/Br-containing analogs, ensuring purity .

How do solvent polarity and pH influence the compound’s stability during biological assays?

Q. Advanced Stability Studies

  • pH-dependent degradation : The pyridine nitrogen (pKa ~4.5–5.0) and aminopiperidine (pKa ~8.5–9.0) create pH-sensitive regions. In aqueous buffers (pH 7.4), the compound may undergo hydrolysis at the enone moiety if unprotected .
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize the zwitterionic form but can accelerate oxidation. Stability assays under inert atmospheres (N2/Ar) are recommended .
  • Accelerated testing : Use HPLC-UV at 254 nm to monitor degradation products over 72 hours under stress conditions (40°C, 75% RH) .

What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?

Q. Advanced Molecular Modeling

  • Docking studies : AutoDock Vina or Glide can model interactions with kinases (e.g., JAK2 or CDK2), leveraging the enone’s electrophilic Cβ for covalent binding .
  • MD simulations : Analyze piperidine ring flexibility (e.g., chair vs. boat conformers) over 100-ns trajectories to assess target engagement .
  • QM/MM : Calculate charge distribution on the pyridine ring to predict H-bond donor/acceptor capacity .

How can researchers address discrepancies in bioactivity data across different assay platforms?

Q. Data Contradiction Analysis

  • Assay validation : Cross-check IC50 values using orthogonal methods (e.g., fluorescence polarization vs. SPR for kinase inhibition) .
  • Metabolic interference : Test for off-target effects (e.g., CYP450 inhibition) using liver microsomes, as aminopiperidine derivatives often exhibit hepatic metabolism .
  • Batch variability : Characterize impurities (>0.1% by HPLC) that may arise from synthetic intermediates (e.g., unreacted pyridine-3-carbaldehyde) .

What strategies enhance the compound’s solubility for in vivo studies without compromising activity?

Q. Advanced Formulation

  • Prodrug design : Introduce phosphate groups at the piperidine NH2, reversible under physiological conditions .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability, as demonstrated for similar enones .
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) in ratios up to 1:10 (compound:carrier) to maintain >90% solubility in PBS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(3-aminopiperidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

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